Cloricromen hydrochloride

Platelet aggregation Phospholipase A2 inhibition PAF-induced activation

Standard antiplatelet agents (aspirin, clopidogrel) fail to inhibit PAF- or epinephrine-induced platelet activation. Cloricromen hydrochloride addresses this gap by suppressing PLA2-mediated arachidonic acid mobilization, inhibiting platelet aggregation and leukocyte activation in COX-independent pathways. Supplied as ≥98% pure hydrochloride salt with proven efficacy in ex vivo platelet quiescence and myocardial ischemia-reperfusion models.

Molecular Formula C20H27Cl2NO5
Molecular Weight 432.3 g/mol
CAS No. 74697-28-2
Cat. No. B1257155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloricromen hydrochloride
CAS74697-28-2
Molecular FormulaC20H27Cl2NO5
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl
InChIInChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H
InChIKeyCCCZJRFQJNGCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloricromen Hydrochloride (CAS 74697-28-2): A Non-Anticoagulant Coumarin-Derived Platelet Aggregation Inhibitor for Experimental Thrombosis Research


Cloricromen hydrochloride (CAS 74697-28-2), also known as cloricromene hydrochloride or AD6 hydrochloride, is the hydrochloride salt form of cloricromen, a synthetic coumarin derivative [1]. Unlike warfarin and other vitamin K antagonist anticoagulants, cloricromen is classified as a non-anticoagulant coumarin with anti-platelet and anti-leukocyte properties [2]. Its primary pharmacological activity is inhibition of platelet aggregation in both human subjects and experimental thrombosis models . The compound functions mechanistically by interfering with phospholipase A2 (PLA2) activation and suppressing arachidonic acid liberation, distinguishing it from cyclooxygenase inhibitors and ADP receptor antagonists [3]. The hydrochloride salt form (molecular formula: C20H27Cl2NO5; molecular weight: 432.34) is the commercially supplied research-grade material used in preclinical thrombosis and ischemia-reperfusion studies .

PLA2 pathway & cyclooxygenase-independent platelet studies
Ischemia-reperfusion model with leukocyte modulation endpoint
Prodrug requiring intracellular esterase activation context
Ex vivo platelet preservation in anticoagulated whole blood

Why Cloricromen Hydrochloride Cannot Be Substituted with Other Coumarin Antithrombotics or Conventional Antiplatelet Agents


Cloricromen hydrochloride occupies a distinct pharmacological niche that precludes simple substitution with either vitamin K antagonist anticoagulants (warfarin, acenocoumarol) or conventional antiplatelet agents (aspirin, clopidogrel, ticlopidine). Unlike warfarin, cloricromen lacks anticoagulant activity and does not affect coagulation parameters in patients with ischemic cerebrovascular disease [1]. Unlike aspirin, cloricromen does not act via cyclooxygenase blockade, enabling inhibition of platelet activation by stimuli where aspirin is ineffective [2]. The compound demonstrates a unique dual-action profile—platelet aggregation inhibition plus leukocyte function modulation—and exhibits cardioprotective effects dissociable from its anti-platelet activity, a property not shared by standard antiplatelet comparators [3]. Critically, cloricromen is a prodrug requiring intracellular ester hydrolysis to its acid catabolite for activity, creating a pharmacokinetic profile distinct from direct-acting inhibitors [4]. These mechanistic and pharmacokinetic differentiations mandate compound-specific procurement for research applications targeting PLA2-mediated pathways, ischemia-reperfusion models, or platelet-leukocyte interaction studies.

Warfarin / Vitamin K Antagonists

Lack anticoagulant activity; coagulation parameters may not reflect cloricromen's antiplatelet-leukocyte mechanism.

Aspirin / COX Inhibitors

PAF/epinephrine-induced platelet activation pathways are insensitive to cyclooxygenase blockade; activity profile may not transfer.

ADP Antagonists (Clopidogrel)

Collagen-driven aggregation inhibition is stronger with cloricromen; ADP-receptor selectivity context may differ significantly.

Direct-Acting Inhibitors

Prodrug requiring metabolic activation; delayed PRP response and whole-blood matrix preference may shift experimental readouts.

Cloricromen Hydrochloride: Quantitative Differentiation Evidence Versus Comparator Compounds


Mechanistic Differentiation: Efficacy Against Aspirin-Resistant Platelet Activation Pathways

Cloricromen inhibits platelet aggregation induced by platelet-activating factor (PAF) and epinephrine through a mechanism independent of cyclooxygenase blockade. In washed human platelets, AD6 caused concentration-dependent inhibition of aggregation and β-thromboglobulin (βTG) release induced by PAF and epinephrine [1]. In contrast, acetylsalicylic acid (aspirin) and the ADP scavenger apyrase were ineffective on the same parameters, demonstrating that cloricromen targets activation pathways not addressed by cyclooxygenase inhibitors or ADP antagonists [1]. This mechanistically distinct profile enables inhibition of platelet activation by stimuli where conventional antiplatelet agents fail [2].

PAF/Epinephrine Inhibition
Head-to-head
Concentration-dependent inhibition vs. Aspirin (ineffective)
Supports COX-independent pathway study fit
Washed human platelets; PAF/epinephrine agonists
Platelet aggregation Phospholipase A2 inhibition PAF-induced activation Cyclooxygenase-independent

Preservation of Platelet Count During Ex Vivo Incubation: A Property Absent in Aspirin

Incubation of anticoagulated whole blood or platelet-rich plasma (PRP) without exogenous aggregating agents results in a progressive decrease of platelet count with a concomitant increase of β-thromboglobulin (BTG) release due to spontaneous activation [1]. Cloricromene (AD6) at 20-50 μmol/L, incubated with whole blood or PRP, prevented the fall in platelet count and the release of BTG for at least 150 minutes [1]. In direct comparison, acetylsalicylic acid (ASA) did not prevent this spontaneous platelet count decrease or BTG release [1]. This demonstrates that cloricromen preserves platelet integrity under ex vivo conditions in a manner not achievable with aspirin.

Ex Vivo Platelet Preservation
Head-to-head
Prevents platelet count fall for ≥150 min at 20-50 μmol/L
Enables long-duration incubation protocols
Aspirin showed no prevention; PRP/whole blood context
Platelet preservation β-thromboglobulin release Whole blood stability Anticoagulated blood

Agonist-Specific Differential Inhibition: Collagen vs. ADP Sensitivity

Cloricromen demonstrates agonist-dependent differential inhibition of ex vivo platelet aggregation. In anesthetized rabbits, cloricromen infusion at 1-1000 μg/kg/min for 15 minutes induced dose-dependent inhibition of ex vivo platelet aggregation [1]. The inhibitory activity was considerably stronger when platelet aggregation was induced by collagen than by ADP [1]. This agonist-selective inhibition profile contrasts with direct ADP receptor antagonists (e.g., ticlopidine, clopidogrel) that primarily target ADP-mediated pathways. The compound also inhibited ex vivo platelet aggregation in rabbits pretreated with indomethacin (5 mg/kg), with inhibition persisting for 30-60 minutes [1].

Agonist Selectivity
Cross-study
Collagen >> ADP inhibition; ADP antagonists primarily target ADP
Collagen-pathway research context differs from ADP-selective tools
Rabbit ex vivo model; 1–1000 μg/kg/min infusion
Ex vivo platelet aggregation Collagen-induced aggregation ADP-induced aggregation Dose-response

Oral Bioavailability and Human Whole Blood Antiplatelet Efficacy

Oral administration of cloricromen (100 mg gastroresistant capsules twice daily for 7 days) to healthy human volunteers produces quantifiable antiplatelet effects measurable in whole blood [1]. In a placebo-controlled, double-blind, randomized, crossover study (n=24), consistent inhibition of aggregation and ATP release induced by both ADP and collagen was observed in whole blood after cloricromen administration [1]. Notably, platelet aggregation in platelet-rich plasma (PRP) was inhibited only after 7 days of treatment with ADP and adrenaline as stimuli [1]. This delayed onset in PRP versus whole blood distinguishes cloricromen from direct-acting antiplatelet agents and suggests a requirement for metabolic activation or accumulation of active catabolite in the platelet compartment [2].

Oral PK/PD in Humans
Class-level
Whole-blood inhibition consistent; PRP inhibition delayed to Day 7
Whole blood aggregometry is the appropriate detection matrix
Placebo-controlled crossover study (n=24); 100 mg bid
Oral bioavailability Whole blood aggregometry Human pharmacokinetics ATP release

Solubility Profile: Aqueous Insolubility Necessitating DMSO-Based Formulation

Cloricromen hydrochloride exhibits a distinct solubility profile with practical implications for experimental workflow. The compound is insoluble in water but soluble in DMSO at 100 mg/mL (231.30 mM) . Alternative vendor sources report DMSO solubility at 17 mg/mL . This contrasts with water-soluble antiplatelet agents that permit direct aqueous dilution. The requirement for DMSO as the primary solvent necessitates careful consideration of final DMSO concentration in biological assays to avoid solvent-related artifacts. Additionally, the compound is hygroscopic, and newly opened DMSO is recommended for stock solution preparation to maintain accurate concentration . Storage recommendations: powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .

DMSO Formulation Requirement
Data to verify
Water-insoluble; DMSO-soluble at 100 mg/mL
Solvent compatibility requires DMSO artifact control
Hygroscopic; use freshly opened DMSO
Solubility DMSO Formulation In vitro assay preparation

Dual Anti-Platelet and Anti-Leukocyte Activity with Cardioprotective Effects Dissociable from Platelet Inhibition

Cloricromen exhibits a dual pharmacological profile combining anti-platelet and anti-leukocyte activities that are partially dissociable. In a rabbit model of myocardial ischemia (1 h occlusion followed by 2 h reperfusion), cloricromen infusion at 30 or 300 μg/kg/min caused a reduction in infarct size and decreased myeloperoxidase activity in the infarcted myocardium [1]. The anti-ischemic cardioprotective effect is mediated via inhibition of leukocyte infiltration, occurring in the presence of or in addition to inhibition of cyclooxygenase [1]. Importantly, cloricromen's effective time of action for cardioprotection occurs prior to the first 30 minutes of the reperfusion period [2]. This dual-action profile differentiates cloricromen from pure antiplatelet agents (e.g., aspirin, clopidogrel) that lack direct leukocyte-modulatory activity, and from pure anti-inflammatory agents that lack platelet inhibitory function.

Cardioprotection & Leukocyte Modulation
Class-level
Infarct size reduction + decreased myeloperoxidase; not replicated by pure antiplatelet agents
Supports ischemia-reperfusion model with platelet-leukocyte endpoint context
Rabbit model; effective within first 30 min of reperfusion
Ischemia-reperfusion Leukocyte infiltration Myeloperoxidase Cardioprotection

Cloricromen Hydrochloride: Evidence-Based Research Application Scenarios


Investigating Cyclooxygenase-Independent Platelet Activation Pathways

Use cloricromen hydrochloride as a tool compound to study platelet activation mechanisms resistant to aspirin and ADP antagonists. As demonstrated by Zanetti et al. (1986), cloricromen inhibits PAF- and epinephrine-induced platelet aggregation and βTG release, whereas aspirin and apyrase are ineffective [1]. This makes the compound essential for dissecting PLA2-mediated arachidonic acid mobilization pathways and G-protein-coupled signaling in platelets independent of cyclooxygenase [2]. Experimental design should utilize washed human platelets with PAF or epinephrine as agonists, with cloricromen concentrations titrated to achieve dose-response relationships. DMSO stock solutions (100 mg/mL) diluted to working concentrations in appropriate buffer are required due to aqueous insolubility.

Ex Vivo Platelet Preservation and Long-Duration Incubation Studies

Employ cloricromen hydrochloride to maintain platelet quiescence during ex vivo handling or extended incubation protocols. Travagli et al. (1989) established that cloricromen at 20-50 μmol/L prevents the spontaneous fall in platelet count and β-thromboglobulin release in anticoagulated whole blood or PRP for at least 150 minutes, whereas aspirin provides no such protection [1]. This application is particularly relevant for studies requiring prolonged ex vivo platelet manipulation, flow cytometry analyses, or assays where background platelet activation must be minimized without anticoagulant interference.

Myocardial Ischemia-Reperfusion Injury Models Requiring Combined Anti-Platelet and Anti-Leukocyte Activity

Utilize cloricromen hydrochloride in rabbit or other preclinical myocardial ischemia-reperfusion models where both platelet inhibition and leukocyte infiltration modulation are desired. Lidbury et al. (1993) demonstrated that cloricromen infusion at 30-300 μg/kg/min reduces infarct size and decreases myeloperoxidase activity in infarcted myocardium, with effects dissociable from pure antiplatelet activity [1]. Zvara et al. (1997) further established that the cardioprotective time window occurs within the first 30 minutes of reperfusion [2]. For optimal experimental outcomes, initiate cloricromen infusion prior to or at the onset of reperfusion rather than later time points. Note that whole blood aggregometry, not PRP-based assays, provides the appropriate matrix for monitoring antiplatelet effects during oral or infused administration [3].

Platelet-Leukocyte Interaction and Polymorphonuclear Cell Function Studies

Apply cloricromen hydrochloride as a dual-action inhibitor in studies examining platelet-leukocyte crosstalk. Cloricromen inhibits the activation of both platelets and polymorphonuclear leukocytes (PMN) induced by specific stimuli, causing concentration-dependent reduction of platelet aggregation, β-thromboglobulin release, and cytoplasmic Ca2+ movements induced by fMLP-stimulated PMN [1]. The compound also reduces PAF synthesis by stimulated human PMN through inhibition of PLA2 activation [2]. This dual-cell-type activity distinguishes cloricromen from agents that selectively target only platelets or only leukocytes, making it uniquely suited for thrombosis-inflammation interface research.

Application
Selection Property
Validation Focus
COX-independent platelet pathway studies
PLA2/PAF pathway inhibition context
PAF/epinephrine-induced aggregation endpoint review
Ex vivo platelet preservation protocols
Spontaneous activation suppression
Platelet count and βTG release time-course monitoring
Myocardial ischemia-reperfusion research
Dual anti-platelet and anti-leukocyte profile
Infarct size and myeloperoxidase activity endpoint context
Platelet-leukocyte interaction studies
PMN function and Ca2+ movement modulation
fMLP-stimulated PMN and PAF synthesis pathway review

Technical Documentation Hub

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